![molecular formula C19H20N4O3S B2616361 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219371-56-8](/img/structure/B2616361.png)

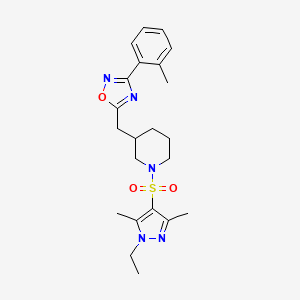

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

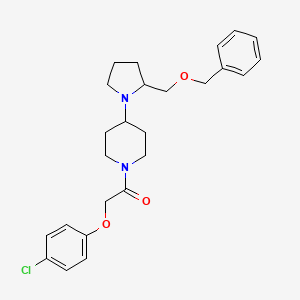

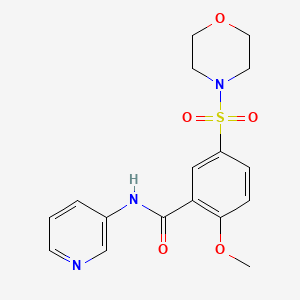

The compound appears to contain a benzo[d]imidazole group, a phenyl group, a methylsulfonyl group, and a pyrrolidine-2-carboxamide group. These groups are common in many pharmaceutical compounds and could suggest a potential use in medical or pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The benzo[d]imidazole and phenyl groups are aromatic and planar, while the pyrrolidine ring is a secondary amine and can exist in different conformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and sulfonyl groups could impact its solubility, while the aromatic groups could affect its stability .Scientific Research Applications

Polycondensation Reactions

A study conducted by Banihashemi and Eghbali (1976) involved the polycondensation of pyridine‐2,6‐dicarboxylic acid with di- and tetraamino compounds, including the synthesis of model compounds of imidazoles. This research highlights the compound's role in creating polymers with high thermal stability and inherent viscosities, contributing to the development of materials with enhanced performance characteristics. These polymers show stability up to more than 400°C under an argon atmosphere, demonstrating the compound's utility in high-temperature applications (Banihashemi & Eghbali, 1976).

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, including structures related to the compound of interest, showcased their potential as selective class III agents in cardiac electrophysiological activity. This indicates its significance in the development of new therapeutic agents for heart-related conditions, providing a foundation for further clinical trials and drug development processes (Morgan et al., 1990).

Antiviral Agents

Hamdouchi et al. (1999) designed and synthesized a series of compounds structurally related to Enviroxime and its analogous benzimidazoles, targeting antirhinovirus activity. This research demonstrates the compound's utility in creating novel antiviral agents, with a focus on treating human rhinovirus infections. The study highlights the significance of specific structural features in enhancing antiviral activity, offering insights into the design of new therapeutic agents (Hamdouchi et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-27(25,26)23-12-4-7-17(23)19(24)20-14-10-8-13(9-11-14)18-21-15-5-2-3-6-16(15)22-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBRSXUZVFHSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)

![methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2616301.png)